Clinical Progression vs. Pre-Clinical Quinazoline-2,4-Diamines: Phase 2 Advancement
GNF-Pf-3695 (the free base of the target hydrochloride salt) is one of the few 2,4-diaminoquinazolines to have entered human clinical trials, reaching Phase 2 for malaria. The majority of close structural analogs—including N4-benzyl-N2-phenylquinazoline-2,4-diamine (Ki = 1.4 µM on cruzain) and the antileishmanial leads N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine and N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine—remain at the in vitro or murine in vivo stage, with no reported clinical entry [1][2][3]. This differential represents a de‑risked procurement choice: the compound has passed initial human safety and PK hurdles that its comparators have not.
| Evidence Dimension | Clinical development stage |
|---|---|
| Target Compound Data | Phase 2 clinical trial (Malaria) |
| Comparator Or Baseline | N4-benzyl-N2-phenylquinazoline-2,4-diamine (pre-clinical); N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine (murine in vivo); N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine (murine PK/in vivo) |
| Quantified Difference | Target: Phase 2; Comparators: no clinical entry reported |
| Conditions | CDEK database; primary literature |
Why This Matters
Phase 2 status implies the compound has satisfied minimum regulatory expectations for human safety, exposure, and initial efficacy signal, reducing translational risk for industrial or academic users planning in vivo disease models.
- [1] CDEK, Purdue University. Active Ingredient History: GNF-Pf-3695. Experimental Indications: Malaria (Phase 2). View Source
- [2] Barbosa da Silva E, et al. Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. J Med Chem. 2021. View Source
- [3] Van Horn KS, et al. SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines. Bioorg Med Chem Lett. 2015. View Source
